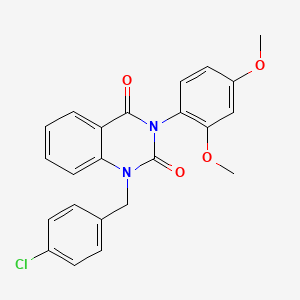

1-(4-chlorobenzyl)-3-(2,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-(2,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-chlorobenzyl)-3-(2,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione represents a class of quinazoline derivatives with diverse applications in scientific research, primarily due to their chemical structure enabling various synthetic transformations. Research highlights the use of cesium carbonate in the efficient synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, showcasing the compound's role in the development of green chemistry methodologies (Patil et al., 2008). Similarly, a solvent-free synthesis approach using carbon dioxide and catalytic amounts of DBU emphasizes the sustainable aspects of producing quinazoline derivatives (Mizuno et al., 2007).

Biological and Pharmacological Activities

The structural features of quinazoline derivatives make them potent intermediates in the synthesis of various pharmacologically active compounds. Their biological activities range from cytotoxic properties against cancer cell lines to potential applications in herbicide development and enzyme inhibition. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, sharing a similar quinazoline core, exhibit significant cytotoxic activity against multiple cancer cell lines, demonstrating the therapeutic potential of quinazoline derivatives (Deady et al., 2003). Additionally, novel pyrazole-quinazoline-2,4-dione hybrids have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), revealing their application in addressing resistant weed control in agriculture (He et al., 2020).

Environmental and Green Chemistry

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, utilizing green catalysts like [Bmim]OH, underlines the compound's significance in promoting environmentally friendly chemical processes. This approach not only highlights the versatile reactivity of quinazoline derivatives but also their role in carbon dioxide utilization, a crucial aspect of sustainable chemistry (Patil et al., 2009).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4/c1-29-17-11-12-20(21(13-17)30-2)26-22(27)18-5-3-4-6-19(18)25(23(26)28)14-15-7-9-16(24)10-8-15/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKBDJHGHLXIAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(2,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)

![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)

![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)

![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581459.png)

![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)